molecular formula C22H18Cl2N2O B14953905 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)-

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)-

Cat. No.: B14953905
M. Wt: 397.3 g/mol
InChI Key: YDPWGHDSFAHCOA-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science. This particular compound features a benzimidazole core with specific substituents that may impart unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2-(2,4-dichlorophenoxymethyl) group: This step may involve a nucleophilic substitution reaction where the benzimidazole core reacts with 2,4-dichlorophenoxymethyl chloride in the presence of a base.

    Attachment of the 1-(4-methylbenzyl) group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzimidazole core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzoimidazole: The parent compound with a simpler structure.

    2-(2,4-Dichlorophenyl)-1H-benzimidazole: A similar compound with a different substituent pattern.

    1-(4-Methylbenzyl)-1H-benzimidazole: Another related compound with a different substitution.

Uniqueness

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- is unique due to its specific combination of substituents, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H18Cl2N2O/c1-15-6-8-16(9-7-15)13-26-20-5-3-2-4-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3

InChI Key

YDPWGHDSFAHCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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